3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
The compound “3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline” is a complex organic molecule that contains several functional groups. It includes a quinoline ring, a pyrrolidine ring, a methoxy group, and a chlorobenzenesulfonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the quinoline and pyrrolidine rings, followed by the addition of the functional groups .Molecular Structure Analysis
The quinoline and pyrrolidine rings in this compound are nitrogen-containing heterocycles. The quinoline ring is aromatic, while the pyrrolidine ring is a saturated cyclic amine . The methoxy group is an ether functional group, and the chlorobenzenesulfonyl group contains a sulfonyl functional group attached to a chlorobenzene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom, and the chlorobenzenesulfonyl group could undergo reactions at the sulfur or chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and ether groups could impact its solubility, and the aromatic quinoline ring could influence its UV/Vis absorption properties .Scientific Research Applications
Synthesis and Biological Activity
One significant area of application for 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline derivatives is in the synthesis of functionalized aminoquinolines. For instance, Vandekerckhove et al. (2015) demonstrated the synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate pyrrolidin-quinolines, exploring their antiplasmodial and antifungal activities. These compounds exhibited moderate potency against Plasmodium falciparum, with some showing activity against chloroquine-resistant strains, and antifungal efficacy against Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).
Corrosion Inhibition
Quinoline derivatives are also recognized for their application in corrosion inhibition. Verma et al. (2020) reviewed the role of quinoline compounds as anticorrosive materials, highlighting their effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with metallic surfaces (Verma et al., 2020).
Antimicrobial and Antifungal Agents
Further, Patel et al. (2011) synthesized novel quinoline derivatives and evaluated their antimicrobial activities. These derivatives showed higher antimicrobial activity compared to Ciprofloxacin, indicating their potential as antimicrobial agents (Patel et al., 2011).
Photophysics and Biomolecular Binding
Bonacorso et al. (2018) reported on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, investigating their photophysics and biomolecular binding properties. These compounds exhibited strong interactions with ct-DNA, suggesting their application in biochemical studies related to DNA interactions (Bonacorso et al., 2018).
Anticancer Properties
Quinoline and its derivatives have been explored for their anticancer properties as well. Solomon and Lee (2011) discussed quinoline as a privileged scaffold in cancer drug discovery, highlighting its synthetic versatility and the ability to generate structurally diverse derivatives with potent anticancer activities (Solomon & Lee, 2011).
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-26-15-6-9-18-17(12-15)20(23-10-2-3-11-23)19(13-22-18)27(24,25)16-7-4-14(21)5-8-16/h4-9,12-13H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFDSUGRKVUXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline |
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